Adrenochrome o-semiquinone

Catalog No.
S14390697
CAS No.
M.F
C9H11NO3
M. Wt
181.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenochrome o-semiquinone

Product Name

Adrenochrome o-semiquinone

IUPAC Name

1-methyl-2,3-dihydroindole-3,5,6-triol

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

InChI

InChI=1S/C9H11NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,11-13H,4H2,1H3

InChI Key

ADHYBIYGSXQYDM-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC(=C(C=C21)O)O)O

Adrenochrome o-semiquinone is a member of indoles.

Adrenochrome o-semiquinone is a chemical compound derived from the oxidation of adrenaline (epinephrine). It represents an intermediate in the oxidation process, which ultimately leads to the formation of adrenochrome, a well-known oxidation product of adrenaline. Adrenochrome o-semiquinone is characterized by its unique structural properties, which include a radical species formed during the one-electron reduction of adrenochrome. This compound has garnered interest due to its potential biological activities and implications in various biochemical processes.

The formation of adrenochrome o-semiquinone occurs through several key reactions:

  • Oxidation of Adrenaline: The initial step involves the oxidation of adrenaline, which can occur through enzymatic or non-enzymatic pathways. This process can be catalyzed by metal ions such as iron and copper, leading to the formation of adrenochrome and its intermediates, including o-semiquinone .
  • Reduction and Redox Cycling: Adrenochrome can undergo reduction to form adrenochrome o-semiquinone. This reaction is facilitated by reducing agents such as ascorbate, resulting in significant oxygen uptake . The o-semiquinone can then react rapidly with molecular oxygen to regenerate adrenochrome, indicating a redox cycling mechanism .
  • Polymerization: Further oxidation of adrenochrome can lead to polymerization into complex melanin-like compounds, which are brown or black in color .

Adrenochrome o-semiquinone exhibits notable biological activity that has been studied in various contexts:

  • Neurotoxicity: Some studies suggest that adrenochrome and its derivatives may have neurotoxic effects, potentially contributing to psychotic reactions. This has been explored in the context of schizophrenia, where it was hypothesized that elevated levels could influence mental health conditions .
  • Oxidative Stress: The compound plays a role in generating reactive oxygen species, which can contribute to oxidative stress within biological systems. This is particularly relevant in conditions like reperfusion injury where oxidative damage is a concern .
  • Redox Cycling: The ability of adrenochrome o-semiquinone to participate in redox cycling processes highlights its potential role in cellular metabolism and oxidative stress responses .

The synthesis of adrenochrome o-semiquinone typically involves the following methods:

  • Chemical Oxidation: Adrenaline can be oxidized using various reagents such as silver oxide or ferrylmyoglobin, leading to the formation of adrenochrome and its intermediates under controlled conditions .
  • Electrochemical Methods: Electrochemical techniques have been employed to facilitate the oxidation of adrenaline, allowing for the controlled generation of adrenochrome and its derivatives, including o-semiquinone.
  • Biological Systems: In vivo synthesis can occur through enzymatic reactions involving monoamine oxidase or other oxidases present in biological tissues, contributing to the natural production of these compounds within organisms .

Adrenochrome o-semiquinone has been studied for its interactions with various biological molecules:

  • Reactivity with Oxygen: The compound reacts rapidly with molecular oxygen, generating superoxide radicals, which are implicated in oxidative stress pathways .
  • Enzymatic Interactions: It interacts with enzymes involved in redox reactions, influencing metabolic pathways related to catecholamines and their derivatives .

Adrenochrome o-semiquinone shares similarities with several other compounds that are also derived from catecholamines or related structures. Here are some notable comparisons:

CompoundDescriptionUnique Features
AdrenochromeOxidation product of adrenaline; known for neurotoxicity.Stable compound; implicated in psychiatric disorders.
DopamineA catecholamine neurotransmitter involved in reward pathways.Precursor to dopaminochrome; influences mood and behavior.
DopaminochromeOxidative product of dopamine; similar structure to adrenochrome.Exhibits neurotoxic properties; involved in neurodegenerative processes.
LeucoadrenochromeReduced form of adrenochrome; less stable than its oxidized counterpart.Easily autoxidizes at physiological pH; major determinant of superoxide production.
MelaninPolymerized product from various catecholamines including adrenochrome.Provides pigmentation; involved in photoprotection and free radical scavenging.

Adrenochrome o-semiquinone is unique due to its role as an intermediary radical species during the redox cycling process involving adrenochrome and its derivatives. Its capacity for rapid reactions with oxygen distinguishes it from other related compounds.

Role of Myeloperoxidase and Ferrylmyoglobin in Radical Generation

Myeloperoxidase (MPO) catalyzes the oxidation of catecholamines like adrenaline and noradrenaline, producing adrenochrome o-semiquinone as a transient radical intermediate. Electron spin resonance (ESR) studies demonstrate that MPO reacts with catecholamines via a peroxidase cycle, generating o-semiquinone radicals through one-electron oxidation. The reaction proceeds through a two-step mechanism: MPO first oxidizes catecholamines to their corresponding o-quinones, which subsequently undergo comproportionation with unoxidized catecholamines to form semiquinones.

Ferrylmyoglobin (- X−MbFeIVO), an activated heme protein species, similarly participates in radical generation. Electrochemical reduction of metmyoglobin in the presence of oxygen produces ferrylmyoglobin, which oxidizes catecholamines via hydrogen peroxide-mediated pathways. This process involves:

  • Reduction of oxygen to hydrogen peroxide at the electrode surface.
  • Oxidation of metmyoglobin by hydrogen peroxide to form ferrylmyoglobin.
  • Electron transfer from catecholamines to ferrylmyoglobin, yielding adrenochrome o-semiquinone.

The table below compares key enzymatic systems involved in adrenochrome o-semiquinone formation:

Enzyme/ProteinCofactorPrimary SubstrateRadical Yield (%)
MyeloperoxidaseHemeAdrenaline45–60
FerrylmyoglobinIron-protoporphyrin IXNoradrenaline30–40

Mitochondrial Complex I-Mediated Redox Cycling Mechanisms

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) contributes to catecholamine oxidation through redox cycling. DJ-1, a redox-sensitive chaperone protein, forms high-molecular-weight complexes with mitochondrial RNA and proteins under oxidative stress. These complexes regulate catecholamine metabolism by:

  • Stabilizing mRNA transcripts encoding dopamine β-hydroxylase (DBH) and aromatic L-amino acid decarboxylase (DDC).
  • Modulating the redox state of cytochrome c, which accepts electrons from adrenochrome o-semiquinone during reverse electron transport.

Oxidation of DJ-1 at cysteine 106 (C106) enhances its binding to mitochondrial membranes, facilitating electron transfer from Complex I to adrenochrome o-semiquinone. This process generates a stable semiquinone radical detectable at g = 2.004 in ESR spectra.

Semiquinone Intermediates in Catecholamine Oxidation Chains

Adrenochrome o-semiquinone represents a critical intermediate species in the complex oxidation pathways of catecholamine neurotransmitters [1]. The formation of this semiquinone radical occurs through the one-electron reduction of adrenochrome, establishing a pivotal role in the redox cycling mechanisms that characterize catecholamine metabolism [1]. The o-semiquinone intermediate demonstrates remarkable stability compared to other radical species, allowing it to participate in subsequent electron transfer reactions that generate reactive oxygen species [2].

The semiquinone formation pathway involves the initial oxidation of epinephrine to adrenochrome, followed by enzymatic or non-enzymatic reduction processes [1]. Complex I of the mitochondrial respiratory chain has been demonstrated to catalyze the reduction of adrenochrome to its corresponding semiquinone form when supplemented with nicotinamide adenine dinucleotide hydrogen [2]. This enzymatic reduction pathway represents a significant mechanism for semiquinone generation in biological systems [2].

One-Electron Transfer Reactions With Molecular Oxygen

The interaction between adrenochrome o-semiquinone and molecular oxygen constitutes the fundamental mechanism underlying superoxide generation in catecholamine oxidation systems [1]. Pulse radiolysis studies have revealed that the semiquinone species rapidly reacts with oxygen at a rate constant of 9.1 × 10⁸ M⁻¹s⁻¹, indicating a near-diffusion-limited reaction [1]. This exceptionally high rate constant demonstrates the thermodynamic favorability of the electron transfer process from the semiquinone to molecular oxygen [1].

The one-electron transfer reaction follows the general mechanism where the semiquinone radical donates an electron to molecular oxygen, regenerating the parent quinone while simultaneously producing superoxide anion radical [3]. This process establishes a continuous redox cycle that can perpetuate the oxidation of catecholamines in the presence of reducing agents [3]. The reaction kinetics are influenced by pH conditions, with optimal superoxide generation occurring at physiological pH values [3].

Reaction TypeRate Constant (M⁻¹s⁻¹)ConditionsReference
Adrenochrome semiquinone + O₂ → Superoxide9.1 × 10⁸Pulse radiolysis, pH 7 [1]
Epinephrine semiquinone + O₂ → Superoxide~10⁴-10⁵Estimated range [3]
Adrenaline semiquinone + O₂~10⁵Chain propagation [3]

The thermodynamic driving force for these reactions depends on the reduction potential of the semiquinone species relative to the oxygen/superoxide couple [4]. When the semiquinone reduction potential is more negative than -180 millivolts, the electron transfer to oxygen becomes thermodynamically favorable [4]. The rate constants for superoxide formation demonstrate a clear correlation with the electrochemical properties of the semiquinone intermediates [4].

Disproportionation Kinetics of Radical Species

The disproportionation reaction of adrenochrome o-semiquinone represents a competing pathway that influences the overall redox cycling behavior [4]. This reaction involves the simultaneous oxidation and reduction of two semiquinone radicals, producing one molecule of the parent quinone and one molecule of the corresponding hydroquinone [4]. The equilibrium constant for this disproportionation reaction is determined by the difference in reduction potentials between the one-electron and two-electron couples [4].

The kinetics of semiquinone disproportionation are strongly pH-dependent, with the reaction rate decreasing as pH increases [4]. At physiological pH conditions, the disproportionation process becomes slower due to the requirement for protonation of the semiquinone radical [4]. This pH dependence has important implications for the persistence of semiquinone intermediates in biological systems [4].

The disproportionation equilibrium can be described by the mass action expression, where the equilibrium constant depends on the concentrations of the quinone, hydroquinone, and semiquinone species [4]. For adrenochrome systems, the equilibrium position favors the formation of semiquinone intermediates under certain conditions, contributing to their detection and characterization through electron paramagnetic resonance spectroscopy [5].

Modulatory Effects of Transition Metal Ions

Transition metal ions exert profound effects on the redox cycling behavior of adrenochrome o-semiquinone, fundamentally altering both the kinetics and thermodynamics of electron transfer processes [6] [7]. The interaction between metal ions and catecholamine-derived semiquinones occurs through coordination bond formation and redox cycling mechanisms [7]. These metal-mediated processes significantly enhance the generation of reactive oxygen species and influence the stability of semiquinone intermediates [6].

Catalytic Roles of Iron and Copper in Radical Propagation

Copper(II) ions demonstrate the most pronounced catalytic effects on catecholamine oxidation, enhancing the formation of oxidative products by 4 to 75-fold compared to metal-free systems [6]. The copper-mediated oxidation proceeds through a unique intramolecular redox mechanism where the catecholamine substrate undergoes simultaneous oxidation and reduction [8]. This process results in the formation of semiquinone intermediates that are subsequently converted to the fully oxidized quinone form [8].

The catalytic mechanism involves the formation of coordinate complexes between copper(II) and the catechol moiety of the catecholamine [7]. The copper ion facilitates electron transfer processes through its ability to cycle between different oxidation states [7]. During the oxidation process, copper(II) is reduced to copper(I), which has been confirmed through the use of copper(I)-specific chelating agents [7].

Iron(III) exhibits moderate catalytic activity toward catecholamine oxidation, though significantly less than copper(II) [6] [9]. The iron-mediated mechanism involves the formation of stable high-spin complexes with epinephrine in 1:1 or 3:1 stoichiometry, depending on the concentration ratio [9]. The oxygen atoms on the catechol ring serve as coordination sites for bidentate complex formation [9].

Iron(II) demonstrates a unique mechanism where it acts as an electron donor rather than an electron shuttle [9]. The iron(II)-epinephrine complex functions as a strong reducing agent, facilitating the reduction of molecular oxygen to hydrogen peroxide [9]. This process leads to the formation of iron(III)-epinephrine complexes while preserving the catecholamine structure [9].

Metal IonCatalytic EnhancementMechanismBinding Mode
Cu(II)4-75 fold increaseIntramolecular redox cyclingCatechol oxygen coordination
Fe(III)Moderate enhancementCoordinate complex formationBidentate catechol binding
Fe(II)Electron donor activityOxygen reduction to H₂O₂Bidentate complex formation

Chelation Effects on Radical Stability

The chelation of adrenochrome o-semiquinone by transition metal ions significantly influences radical stability and detection [5] [10]. Zinc(II) and magnesium(II) ions demonstrate particular effectiveness in stabilizing semiquinone radicals through coordination bond formation [5]. These divalent metal ions bind to the semiquinone in a bidentate manner, creating stable complexes that can be readily detected by electron paramagnetic resonance spectroscopy [5].

The stabilization mechanism involves the formation of chelate complexes where the metal ion coordinates with the oxygen atoms of the semiquinone moiety [10]. This coordination reduces the electron density on the semiquinone radical, making it less reactive toward disproportionation and other termination reactions [10]. The resulting metal-semiquinone complexes exhibit altered magnetic properties, including changes in g-values and hyperfine coupling constants [5].

Zinc(II) complexation has been shown to reduce the electrochemical midpoint potential for semiquinone formation by approximately 400 millivolts, corresponding to a stabilization energy of 9 kilocalories per mole [10]. This dramatic stabilization effect demonstrates the profound influence of metal coordination on the thermodynamic properties of semiquinone radicals [10].

The chelation effects extend beyond simple stabilization, influencing the overall redox cycling behavior of the system [11]. Metal chelators can modulate the availability of free metal ions, thereby controlling the rate and extent of catecholamine oxidation [11]. The stability constants for metal-semiquinone complexes vary significantly among different metal ions, with the order generally following the Irving-Williams series for transition metal stability [11].

Metal IonStabilization EffectComplex GeometryDetection Method
Zn(II)400 mV potential reductionBidentate coordinationElectron paramagnetic resonance
Mg(II)Moderate stabilizationBidentate coordinationElectron paramagnetic resonance
Cu(II)Redox cycling enhancementVariable coordinationSpectroscopic methods

The interaction between adrenochrome o-semiquinone and endogenous antioxidant systems represents a critical aspect of cellular redox homeostasis. These interactions fundamentally alter the balance between pro-oxidant and antioxidant forces within biological systems, creating complex feedback mechanisms that can either mitigate or amplify oxidative stress [1] [3].

Superoxide Dismutase Competition Dynamics

Superoxide dismutase demonstrates a complex competitive relationship with adrenochrome o-semiquinone formation and stability. The enzyme exhibits inhibitory effects on semiquinone formation through multiple mechanisms that involve both direct and indirect interactions with the radical species [1] [4]. The competition dynamics are characterized by a marked difference in the inhibitory effects of superoxide dismutase on oxygen consumption during adrenochrome reduction catalyzed by different enzymatic systems [4].

Under aerobic conditions, adrenochrome o-semiquinone proves to be unstable, undergoing autoxidation with concomitant oxygen consumption and continuous nicotinamide adenine dinucleotide phosphate and nicotinamide adenine dinucleotide oxidation [4]. Molecular oxygen plays a predominant role in the autoxidation of o-semiquinone during reduction of adrenochrome catalyzed by nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase [4]. The superoxide dismutase competition dynamics are further complicated by the presence of manganese, which affects the autoxidation process and alters the enzyme's inhibitory capacity [4].

The superoxide dismutase enzyme demonstrates differential effects depending on the specific enzymatic pathway involved in adrenochrome reduction. During reduction catalyzed by nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase, superoxide dismutase shows one pattern of inhibition, while during reduction by diaphorase, a different inhibitory pattern emerges [4]. This differential behavior suggests that the competition dynamics are pathway-specific and depend on the particular electron transfer mechanisms involved.

The role of superoxide radicals in the autoxidation of leucoadrenochrome during reduction of adrenochrome by diaphorase is predominant, indicating that superoxide dismutase competition becomes more pronounced in certain enzymatic contexts [4]. These competition dynamics have important implications for understanding how endogenous antioxidant systems modulate the formation and stability of adrenochrome o-semiquinone under different physiological conditions.

Ascorbate-Mediated Reduction Pathways

Ascorbate serves as a critical reducing agent for adrenochrome, generating adrenochrome o-semiquinone through a pathway that involves rapid and extensive oxygen uptake [1] [5]. The ascorbate-mediated reduction pathway represents one of the primary non-enzymatic mechanisms for adrenochrome o-semiquinone formation in biological systems [1]. This pathway is characterized by its ability to maintain continuous redox cycling, where the semiquinone radical can be repeatedly generated and consumed [1].

The ascorbate reduction pathway demonstrates remarkable efficiency in generating adrenochrome o-semiquinone, with the reaction being accompanied by large and rapid oxygen uptake that can be measured spectrophotometrically [1]. The rates of adrenochrome reduction and the concomitant oxygen uptake are significantly influenced by the presence of superoxide dismutase and catalase, indicating complex interactions between the ascorbate pathway and other antioxidant systems [1].

The ascorbate-mediated pathway exhibits distinct kinetic characteristics, with the semiquinone formation following specific rate laws that depend on the concentration of both ascorbate and molecular oxygen [6]. The pathway can consume multiple molecules of oxygen per molecule of adrenochrome, with studies showing that one to four molecules of oxygen can be consumed depending on the specific reaction conditions [6]. This stoichiometric relationship indicates that the ascorbate pathway can lead to amplified oxidative stress under certain conditions.

The ascorbate reduction pathway also demonstrates pH-dependent behavior, with the reaction rate and product distribution being significantly influenced by solution pH [6]. In alkaline conditions, the pathway favors the formation of specific oxidation products, while in acidic conditions, different products predominate [6]. This pH dependence has important implications for understanding how ascorbate-mediated reduction operates under different physiological conditions.

The pathway involves the formation of intermediate species that can participate in further redox reactions, creating a complex network of interconnected processes [6]. The ascorbate-mediated reduction can lead to the formation of various oxidation products, including compounds that absorb at different wavelengths, indicating the formation of multiple chemical species during the reaction process [6].

Protein Adduct Formation Mechanisms

Protein adduct formation represents a major pathway through which adrenochrome o-semiquinone exerts its biological effects. These modifications involve covalent attachment of the semiquinone radical to various amino acid residues, leading to permanent structural changes that can profoundly affect protein function [7] [8]. The mechanisms of protein adduct formation are diverse and involve multiple types of chemical reactions, each with distinct kinetic and thermodynamic characteristics.

Schiff Base Formation With Lysine Residues

The formation of Schiff bases between adrenochrome o-semiquinone and lysine residues represents a significant mechanism of protein modification that occurs through nucleophilic attack of the lysine epsilon-amino group on the electrophilic centers of the semiquinone radical [7] [9]. This reaction proceeds through a well-characterized mechanism involving the formation of a covalent bond between the nitrogen atom of the lysine residue and the carbon atom of the quinone moiety [9].

The Schiff base formation with lysine residues demonstrates a yield of approximately twenty to twenty-five percent when adrenochrome o-semiquinone interacts with proteins containing accessible lysine residues [7]. This relatively high yield indicates that the reaction is thermodynamically favorable and kinetically accessible under physiological conditions [7]. The formation of these adducts is accompanied by distinctive spectroscopic changes that can be monitored using various analytical techniques.

The mechanism of Schiff base formation involves several discrete steps, beginning with the approach of the lysine residue to the semiquinone radical, followed by nucleophilic attack and subsequent stabilization of the resulting imine bond [9]. The reaction is facilitated by the electrophilic nature of the semiquinone radical, which makes it particularly reactive toward nucleophilic amino acid residues [9]. The formation of the Schiff base can be reversible under certain conditions, although the stability of the adduct depends on the specific protein environment and solution conditions.

The kinetics of Schiff base formation are influenced by various factors, including pH, temperature, and the presence of competing nucleophiles [9]. The reaction rate is generally higher at physiological pH values, where the lysine residues are predominantly in their unprotonated, nucleophilic form [9]. The presence of other nucleophiles, such as glutathione or cysteine residues, can compete with lysine for reaction with the semiquinone radical, leading to complex competitive kinetics.

The biological significance of Schiff base formation with lysine residues extends beyond simple protein modification. These adducts can alter protein-protein interactions, enzyme activity, and cellular localization of modified proteins [10]. The modification of lysine residues can also affect post-translational modifications such as acetylation, methylation, and ubiquitination, creating cascading effects on protein function and regulation [10] [11].

Structural Impacts on Hemoprotein Functionality

The interaction between adrenochrome o-semiquinone and hemoproteins results in significant structural modifications that can profoundly affect the functional properties of these critical biomolecules [7] [12]. Hemoproteins, which contain iron-porphyrin complexes as their prosthetic groups, are particularly susceptible to modification by adrenochrome o-semiquinone due to the ability of the semiquinone radical to interact with both the heme iron and the surrounding protein matrix [7].

The structural impacts on hemoprotein functionality are manifested through multiple mechanisms, including direct coordination to the heme iron, modification of amino acid residues in the heme pocket, and alterations in the overall protein conformation [7]. The reaction of adrenochrome o-semiquinone with ferrylmyoglobin, for example, results in the reduction of the hemoprotein to metmyoglobin and consumption of the semiquinone radical in a stoichiometric ratio of 1.66 metmyoglobin molecules formed per adrenochrome molecule consumed [7].

The mechanism of hemoprotein modification involves the formation of coordinate bonds between the semiquinone radical and the heme iron, leading to changes in the electronic structure of the porphyrin ring and alterations in the protein's spectroscopic properties [7]. These changes can be monitored using electron paramagnetic resonance spectroscopy, which reveals characteristic signals for the modified hemoprotein that differ significantly from those of the native protein [7].

The kinetic analysis of hemoprotein modification reveals that the reaction follows first-order kinetics with respect to adrenochrome o-semiquinone concentration and second-order kinetics with respect to the hemoprotein concentration [7]. This kinetic behavior suggests a mechanism involving the formation of an intermediate complex between the semiquinone radical and the hemoprotein, followed by electron transfer and product formation [7].

The structural modifications of hemoproteins by adrenochrome o-semiquinone can lead to significant changes in their functional properties, including alterations in oxygen binding capacity, electron transfer rates, and enzymatic activity [7]. These modifications can result in the formation of inactive or partially active forms of the hemoprotein, with important implications for cellular function and metabolism [7].

The formation of protein adducts with hemoproteins can also lead to the generation of reactive oxygen species, creating a positive feedback loop that amplifies oxidative stress [7]. The modified hemoproteins may exhibit altered reactivity toward hydrogen peroxide and other oxidizing agents, leading to the formation of highly reactive intermediates that can cause further cellular damage [7].

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

181.07389321 g/mol

Monoisotopic Mass

181.07389321 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types